molecular formula C21H34Na2O4 B12414229 Chaetomellic acid B-d3 (disodium)

Chaetomellic acid B-d3 (disodium)

Cat. No.: B12414229
M. Wt: 399.5 g/mol
InChI Key: FJQLDNIZWYJEEX-HSIFYRSESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chaetomellic Acid B-d3 (disodium) is a deuterium-labeled derivative of Chaetomellic Acid B, a naturally occurring alkyl dicarboxylic acid isolated from the fermentation of Chaetomella acutiseta . The compound is synthesized by replacing three hydrogen atoms in the methyl group of Chaetomellic Acid B with deuterium (CD₃), resulting in the molecular formula C₂₁H₃₁D₃Na₂O₄ (molecular weight: 399.49 g/mol) . This modification enhances metabolic stability through the deuterium isotope effect, making it a valuable tool for pharmacokinetic and mechanistic studies . Chaetomellic Acid B-d3 (disodium) is a highly specific inhibitor of farnesyl-protein transferase (FPTase), an enzyme critical for Ras protein activation, which is implicated in cancer progression . It is supplied as a disodium salt to improve solubility in polar solvents like DMSO and chloroform .

Properties

Molecular Formula

C21H34Na2O4

Molecular Weight

399.5 g/mol

IUPAC Name

disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate

InChI

InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;;

InChI Key

FJQLDNIZWYJEEX-HSIFYRSESA-L

Isomeric SMILES

[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes for Chaetomellic Acid B-d3

Starting Materials and Key Precursors

The synthesis begins with functionalized precursors to introduce deuterium at specific positions:

  • Deuterated methyl groups : CD₃I or deuterated methylating agents are used to incorporate deuterium into the maleic anhydride core.
  • 2,2-Dichloropalmitic acid derivatives : Serve as precursors for radical cyclization to form the pyrrolidinone intermediate.
  • Allylamine derivatives : Critical for constructing the aliphatic chain via atom transfer radical cyclization (ATRC).

Stepwise Synthesis

Formation of the Deuterated Maleic Anhydride Core
  • Deuteration of the methyl group :

    • A 2-pyridyl-substituted trichloropyrrolidin-2-one intermediate is treated with deuterated methyl iodide (CD₃I) under basic conditions to introduce the -CD₃ group.
    • Conditions : K₂CO₃ in DMF, 60°C, 12 hours.
  • Radical cyclization :

    • Copper(I)-catalyzed ATRC of 2-(3-chloro-2-propenylamino)pyridine with 2,2-dichloropalmitic acid forms the cis-pyrrolidinone intermediate.
    • Key reaction :
      $$
      \text{2,2-Dichloropalmitic acid} + \text{2-(3-chloroallylamino)pyridine} \xrightarrow{\text{CuCl, DMF}} \text{cis-Trichloropyrrolidin-2-one}
      $$
  • Functional rearrangement :

    • The pyrrolidinone undergoes stereospecific rearrangement to a maleimide derivative via anti-dehydrochlorination.
    • Conditions : N,N-Dimethylformamide (DMF) at 100°C.
  • Hydrolysis to anhydride :

    • Maleimide is hydrolyzed under mild basic conditions (pH 7.5) to yield chaetomellic anhydride B-d3.
Conversion to Disodium Salt
  • Saponification of the anhydride :

    • The anhydride is treated with aqueous sodium hydroxide (2 eq.) to form the dicarboxylic acid.
    • Reaction :
      $$
      \text{Anhydride} + 2\text{NaOH} \rightarrow \text{Disodium salt} + \text{H}_2\text{O}
      $$
  • Purification :

    • The disodium salt is precipitated by adjusting the pH to 6–8 with HCl and isolated via filtration.
    • Yield : 72–84% after recrystallization.

Alternative Routes

  • Thiol-ene coupling : A maleic anhydride intermediate with a terminal alkene undergoes radical-mediated thiol-ene coupling with deuterated thiols to introduce CD₃ groups.
  • Enzymatic decarboxylation : Prenylated FMN-dependent decarboxylases (e.g., TtnD) catalyze selective decarboxylation of α,β-unsaturated acids, though this method is less common for deuterated analogs.

Analytical Characterization

Spectroscopic Data

Technique Key Features
¹H NMR Absence of -CH₃ signals (δ 1.2–1.5 ppm); presence of -CD₃ (no splitting).
¹³C NMR Quartet for -CD₃ (δ 20–22 ppm, $$ J_{C-D} = 20 \, \text{Hz} $$).
HRMS [M–2Na+H]⁻: m/z 399.49 (calc. for C₂₁H₃₁D₃O₄).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 0.1% TFA in H₂O/MeOH).
  • Elemental analysis : C 29.42%, H 5.43%, N 6.86% (theory for C₂₁H₃₁D₃Na₂O₄).

Challenges and Optimizations

  • Deuterium incorporation efficiency :
    • Excess CD₃I and prolonged reaction times improve deuteration (>95% D).
  • Stereochemical control :
    • Copper(I) catalysts with TMEDA ligands enhance cis-selectivity in ATRC (cis:trans = 85:15).
  • By-product removal :
    • Maleate and fumarate impurities are removed via pH-controlled precipitation.

Industrial Scalability

  • Cost drivers : CD₃I (~$500/g) and copper catalysts.
  • Green chemistry adaptations :
    • Solvent-free microwave-assisted cyclization reduces DMF usage.
    • Recyclable Er(OTf)₃/ionic liquid systems improve atom economy.

Chemical Reactions Analysis

Chaetomellic acid B-d3 (disodium) undergoes various chemical reactions, including:

Scientific Research Applications

Chaetomellic acid B-d3 (disodium) is a dicarboxylic acid derived from the fermentation of Chaetomella acutiseta. It has a molecular formula of C21H31D3Na2O4C_{21}H_{31}D_3Na_2O_4 and a molecular weight of approximately 396.4718 g/mol. The compound exists as a disodium salt, which enhances its solubility in aqueous environments, making it suitable for various applications in biochemistry and pharmacology.

Potential Applications of Chaetomellic Acid B-d3 (disodium)

Chaetomellic acid B-d3 (disodium) has several potential applications across various fields:

  • Medicinal Chemistry Chaetomellic acid B-d3 has demonstrated various biological activities that make it a compound of interest in medicinal chemistry.
  • Pharmacological Applications The biological activities highlight the compound's promise in pharmacological applications and warrant further investigation into its mechanisms of action.
  • RAS farnesyl protein transferase (FPTase) inhibitor Chaetomellic acid B has been shown to be a potent, highly specific inhibitor of RAS farnesyl protein transferase (FPTase) . The association between RAS proteins and cancer has made Chaetomellic acid B a potential chemotherapeutic agent .

Research on Interactions with Biological Molecules

Research on the interactions of Chaetomellic acid B-d3 with biological molecules is crucial for understanding its mode of action. Preliminary studies suggest that it may interact with:

  • Proteins involved in cell signaling pathways
  • Enzymes related to metabolic processes

Further studies are needed to elucidate these interactions and their implications for biological activity and therapeutic applications.

Mechanism of Action

The primary mechanism of action of chaetomellic acid B-d3 (disodium) involves the inhibition of farnesyl-protein transferase. This enzyme is responsible for the attachment of farnesyl groups to specific proteins, a process crucial for their proper function. By inhibiting this enzyme, chaetomellic acid B-d3 disrupts the function of these proteins, leading to various biological effects. The molecular targets and pathways involved include the Ras protein signaling pathway, which plays a key role in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Chaetomellic Acid B-d3 (disodium) and related FPTase inhibitors:

Compound Source/Class Key Structural Features FPTase Inhibition (IC₅₀/Kᵢ) Selectivity (vs. GGPTase-I) Cellular Activity
Chaetomellic Acid B-d3 (disodium) Deuterated alkyl dicarboxylic acid CD₃-substituted methyl group; disodium salt Not reported (parent compound: Kᵢ = 18 nM for Chaetomellic Acid A ) >1,000-fold Limited (charged nature)
Chaetomellic Acid A Chaetomella acutiseta Non-deuterated; free carboxylic acids Kᵢ = 14 nM >1,000-fold Inactive in whole-cell assays
Actinoplanic Acid B Actinoplanes spp. Cyclic depsipeptide IC₅₀ = 50 nM >20-fold Active in cellular models
Zaragozic Acid A Fungal metabolites Tricarboxylic acid Kᵢ = 120 nM Moderate Active
Organic Acid Synthetic Similar to Chaetomellic acids IC₅₀ = 14 nM >4,000-fold Inactive

Key Comparative Insights

Potency and Mechanism: Chaetomellic Acid B-d3 (disodium) shares the competitive inhibition mechanism of its parent compound, binding to the FPTase active site by mimicking farnesyl diphosphate (FPP) . Its deuterated form is hypothesized to exhibit enhanced metabolic stability without altering binding affinity . Chaetomellic Acid A is the most potent in the family (Kᵢ = 14 nM), while Zaragozic Acid A is less potent (Kᵢ = 120 nM) . Actinoplanic Acid B, though less selective, shows cellular activity due to its neutral structure .

Selectivity: Chaetomellic acids and Organic Acid exhibit >1,000-fold selectivity for FPTase over geranylgeranyl-protein transferase-I (GGPTase-I), critical for avoiding off-target effects . In contrast, Actinoplanic Acid B has lower selectivity (>20-fold) .

Cellular Uptake Limitations: The charged disodium group in Chaetomellic Acid B-d3 limits cellular permeability, rendering it inactive in whole-cell assays unless delivery vehicles are used . Actinoplanic Acid B and Zaragozic Acid A, being uncharged, show better cellular penetration .

Therapeutic Applications :

  • Chaetomellic Acid A reduces renal fibrosis and glomerulosclerosis in chronic kidney disease models via inhibition of Ras-dependent pathways (e.g., ERK1/2 and Akt) . Chaetomellic Acid B-d3 (disodium) is primarily used as a research tool for tracing FPTase inhibition in isotopic studies .

Q & A

Q. What is the rationale for using deuterium labeling in Chaetomellic Acid B-d3 (disodium), and how does it enhance metabolic studies?

Deuterium labeling enables precise tracking of metabolic pathways and enzyme interactions by providing isotopically distinct signals in mass spectrometry or NMR. The deuterated form reduces metabolic degradation rates compared to non-labeled analogs, improving stability and traceability in in vivo systems . For example, the deuterium atoms in Chaetomellic Acid B-d3 allow researchers to distinguish endogenous versus exogenous compound distribution in studies of farnesyltransferase (FTase) inhibition .

Q. What synthetic methods are commonly employed to produce Chaetomellic Acid B-d3 (disodium)?

Two primary methods are used:

  • Barton Radical Decarboxylation : Irradiation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride, yielding high-purity products .
  • Copper-Catalyzed Radical Cyclization : A one-pot synthesis starting from N-(3-hydroxypropyl)palmitamide, followed by cyclization and purification steps. This method minimizes chromatographic steps and enables structural diversification through thiol-ene coupling . Both approaches emphasize efficiency and scalability for isotopic labeling .

Q. Which analytical techniques are optimal for detecting and quantifying Chaetomellic Acid B-d3 (disodium) in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred. Deuterium labeling facilitates differentiation from endogenous analogs, while stable isotope dilution ensures accurate quantification. For serum or tissue samples, methanol/water (90:10 v/v) is recommended for preparing stock solutions to maintain stability .

Advanced Research Questions

Q. How should researchers design experiments to evaluate Chaetomellic Acid B-d3’s inhibitory potency against FTase?

  • In Vitro Assays : Use purified FTase (yeast or mammalian) with farnesyl pyrophosphate (FPP) as a substrate. Measure IC50 values via fluorescence-based assays comparing inhibition between deuterated and non-deuterated analogs. Include controls for non-specific binding (e.g., heat-inactivated enzyme) .
  • Structural Insights : Perform molecular docking studies to analyze interactions between the deuterated compound and FTase’s active site. Highlight differences in hydrophobic tail interactions, as seen in sulfurated analogs with enhanced potency .

Q. How can contradictory data on IC50 values between studies be resolved?

Discrepancies often arise from enzyme sources (e.g., yeast vs. rat FTase) or assay conditions (e.g., pH, ionic strength). For example, Chaetomellic Acid B-d3’s IC50 against rat FTase is lower than yeast FTase due to mammalian enzymes’ higher FPP affinity . Standardize assays using recombinant FTase from consistent sources and validate with positive controls (e.g., chaetomellic acid C) .

Q. What methodological considerations are critical for optimizing in vivo studies of Chaetomellic Acid B-d3 in renal disease models?

  • Dosage and Administration : Chronic dosing (e.g., 6 months in rat models) with intraperitoneal or oral routes to assess long-term effects on glomerulosclerosis .
  • Outcome Measures : Use ultrasonography to quantify renal echogenicity in cortex and medulla, and histopathology to score arteriolar hyalinization .
  • Deuterium Stability : Confirm isotopic integrity in tissue samples via LC-MS/MS to rule out metabolic exchange .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in FTase inhibition studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Compare analogs via ANOVA followed by post-hoc tests (e.g., Dunnett’s) to account for multiple comparisons. For in vivo data, apply non-parametric tests (e.g., Kruskal-Wallis) due to potential non-normal distributions of histopathological scores .

Q. How can researchers validate the specificity of Chaetomellic Acid B-d3’s enzyme inhibition?

  • Competitive Binding Assays : Use radiolabeled FPP ([³H]-FPP) to assess displacement by the deuterated compound.
  • Off-Target Screening : Test against related prenyltransferases (e.g., geranylgeranyltransferase) to confirm selectivity .

Comparative Studies

Q. How does Chaetomellic Acid B-d3 compare to non-deuterated analogs in metabolic stability assays?

Deuterated forms exhibit prolonged half-lives in hepatic microsome assays due to the kinetic isotope effect. For instance, Chaetomellic Acid B-d3 showed a 1.5-fold increase in stability compared to Chaetomellic Acid B in rat liver microsomes .

Q. What structural modifications enhance FTase inhibition efficacy?

Introducing sulfur-containing groups (e.g., 2-(9-(butylthio)nonyl)-3-methylmaleic acid) improves potency by 5-fold compared to Chaetomellic Acid A. Molecular docking reveals enhanced hydrophobic interactions with FTase’s FPP-binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.